1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
(1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-beta-D-xylofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole 2,2-dioxide) is a synthetic compound that combines elements of nucleoside analogs and spiro compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of the hydroxyl groups on the xylofuranosyl moiety using tert-butyldimethylsilyl groups The thymine base is then attached to the protected sugar
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the oxathiole ring.
Reduction: Reduction reactions can occur at the oxathiole ring or the thymine base.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying nucleic acid interactions.
Medicine: Potential antiviral or anticancer agent due to its structural similarity to nucleosides.
Industry: Used in the synthesis of pharmaceuticals or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action for this compound would likely involve its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The spiro linkage and oxathiole ring may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-beta-D-xylofuranosyl)cytosine): Similar nucleoside analog with cytosine instead of thymine.
(1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-beta-D-xylofuranosyl)uracil): Similar compound with uracil base.
(1-(2’,5’-Bis-O-(tert-butyldimethylsilyl)-beta-D-xylofuranosyl)adenine): Similar compound with adenine base.
Uniqueness
The unique combination of the thymine base with the spiro-oxathiole ring and tert-butyldimethylsilyl-protected sugar makes this compound distinct. Its specific structural features may confer unique biological activities and chemical reactivity compared to other nucleoside analogs.
Properties
Molecular Formula |
C24H43N3O8SSi2 |
---|---|
Molecular Weight |
589.9 g/mol |
IUPAC Name |
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C24H43N3O8SSi2/c1-15-12-27(21(29)26-19(15)28)20-18(34-38(10,11)23(5,6)7)24(16(25)14-36(30,31)35-24)17(33-20)13-32-37(8,9)22(2,3)4/h12,14,17-18,20H,13,25H2,1-11H3,(H,26,28,29)/t17?,18-,20+,24?/m0/s1 |
InChI Key |
YMSLYTIPSGCZRM-MNPWYQMWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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